molecular formula C21H24N4O3S2 B2935927 N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide CAS No. 851987-20-7

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide

Cat. No.: B2935927
CAS No.: 851987-20-7
M. Wt: 444.57
InChI Key: MNVWGPUDINEAEW-UHFFFAOYSA-N
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Description

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups:

    Formation of the Sulfonyl Piperidine Moiety: The piperidine ring can be sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzohydrazide: The final step involves coupling the sulfonyl piperidine derivative with benzohydrazide under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Sulfonyl Piperidine Derivatives: Compounds with similar sulfonyl piperidine moieties but different core structures.

Uniqueness

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-14-12-15(2)19-18(13-14)29-21(22-19)24-23-20(26)16-6-8-17(9-7-16)30(27,28)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVWGPUDINEAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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